molecular formula C10H14BrN3O2 B8432528 4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene

4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene

Cat. No. B8432528
M. Wt: 288.14 g/mol
InChI Key: SCFMGDDUTJDUDN-UHFFFAOYSA-N
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Patent
US06762180B1

Procedure details

Prepared from 2-bromo-1-fluoro-4-nitro-benzene and N,N-dimethyl-ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1F.[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16]>>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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